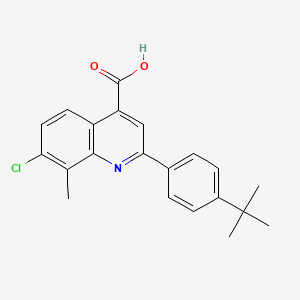

2-(4-Tert-butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a quinoline derivative, which is a class of compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities . The presence of the tert-butylphenyl group might contribute to the lipophilicity of the compound, which could influence its pharmacokinetic properties .

Molecular Structure Analysis

The molecular structure of this compound would likely show the characteristic bicyclic structure of quinolines, with the tert-butylphenyl group and carboxylic acid moiety attached at specific positions .Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The tert-butylphenyl group might also participate in various reactions depending on the conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Quinolines are generally crystalline solids at room temperature, and the presence of the tert-butylphenyl group might increase the compound’s hydrophobicity .Scientific Research Applications

Pharmacological Activities of Phenolic Acids

Phenolic acids, like Chlorogenic Acid (CGA), exhibit a variety of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, and neuroprotective activities. CGA, a dietary polyphenol found in green coffee extracts and tea, plays crucial roles in lipid and glucose metabolism regulation, potentially aiding in the treatment of metabolic disorders such as cardiovascular disease, diabetes, and obesity. It also demonstrates hepatoprotective effects, protecting against chemical-induced injuries and influencing nutrient metabolism (M. Naveed et al., 2018) source.

Environmental and Health Impacts of Synthetic Phenolic Antioxidants

Synthetic Phenolic Antioxidants (SPAs), which include compounds structurally similar to the query compound, are used in various industrial products. Their presence in the environment and potential health impacts have been extensively studied. These compounds have been detected in indoor dust, outdoor air, and water bodies, indicating widespread environmental dispersion. Toxicity studies suggest that some SPAs may exhibit hepatic toxicity, endocrine-disrupting effects, and carcinogenicity, underscoring the need for further research into safer alternatives (Runzeng Liu & S. Mabury, 2020) source.

Applications in Drug Synthesis

Levulinic acid (LEV), a biomass-derived key building block chemical, and its derivatives, serve as flexible and diverse agents in drug synthesis. They reduce the cost of drug synthesis, making the process cleaner and offering potential in medicine. LEV's application ranges from direct drug synthesis to the development of pharmaceutical intermediates, demonstrating the versatility of carboxylic acid derivatives in medicinal chemistry (Mingyue Zhang et al., 2021) source.

Mechanism of Action

Target of Action

Compounds with a tert-butyl group have been used as probes for nmr studies of macromolecular complexes .

Mode of Action

The tert-butyl group in the compound might interact with its targets and induce changes

Biochemical Pathways

Compounds containing a tert-butyl group have been implicated in various biochemical reactions .

Result of Action

Compounds with a tert-butyl group have been used in the synthesis of various derivatives .

Future Directions

Properties

IUPAC Name |

2-(4-tert-butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClNO2/c1-12-17(22)10-9-15-16(20(24)25)11-18(23-19(12)15)13-5-7-14(8-6-13)21(2,3)4/h5-11H,1-4H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUBDTESIVRBGJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=C(C=C3)C(C)(C)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201142188 |

Source

|

| Record name | 7-Chloro-2-[4-(1,1-dimethylethyl)phenyl]-8-methyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201142188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863182-58-5 |

Source

|

| Record name | 7-Chloro-2-[4-(1,1-dimethylethyl)phenyl]-8-methyl-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=863182-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-2-[4-(1,1-dimethylethyl)phenyl]-8-methyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201142188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B1307813.png)

![4-[(3-Chloropropanoyl)amino]benzamide](/img/structure/B1307816.png)